N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide
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Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H17N3O4S2 and its molecular weight is 355.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound: acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by This compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of This compound include its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound has been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability .
Result of Action
The activation of GIRK channels by This compound results in changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context .
Biochemical Analysis
Biochemical Properties
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide plays a significant role in biochemical reactions. It interacts with enzymes such as G protein-gated inwardly rectifying potassium (GIRK) channels, specifically the GIRK1/2 subtype . These interactions are crucial as GIRK channels are involved in modulating cellular excitability and are key effectors in GPCR signaling pathways. The compound’s interaction with these channels suggests its potential as a modulator of cellular excitability and signaling.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by modulating the activity of GIRK channels, which are involved in regulating heart rate and neuronal excitability . This modulation can lead to changes in gene expression and cellular metabolism, impacting overall cell function. The compound’s effects on these pathways highlight its potential therapeutic applications in conditions such as epilepsy, pain perception, and anxiety.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with GIRK channels. By activating these channels, the compound enhances potassium ion flow, leading to hyperpolarization of the cell membrane and reduced cellular excitability . This mechanism is crucial for its potential therapeutic effects, as it can modulate neuronal and cardiac activity through GIRK channel activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that the compound maintains its activity over extended periods, suggesting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates GIRK channel activity without causing significant adverse effects. At higher doses, it may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes responsible for its biotransformation. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioavailability and efficacy . Understanding these pathways is crucial for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular cellular compartments or organelles, enhancing its therapeutic effects . Understanding its subcellular localization is essential for developing targeted therapies.
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-11-9-14(16-23(20,21)13-5-3-2-4-6-13)17(15-11)12-7-8-22(18,19)10-12/h2-6,9,12,16H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAAPTGWUSJNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.